molecular formula C27H32N2O7S B1681869 (Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate CAS No. 150591-06-3

(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

Cat. No.: B1681869
CAS No.: 150591-06-3
M. Wt: 528.6 g/mol
InChI Key: KILCEIIRMKHOSB-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate is a calcium channel antagonist known for its antithrombotic effects. It is a derivative of 1,5-benzothiazepine and has been studied for its potential therapeutic applications in various medical conditions, particularly those related to blood flow and platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate involves several steps:

    Starting Material: The synthesis begins with p-toluidine, which reacts with in situ generated thiocyanogen to form aminobenzothiazole.

    Hydrolysis: The aminobenzothiazole undergoes basic hydrolysis to yield 2-amino-5-methylthiophenol.

    Reaction with Aryl Glycidic Ester: This compound reacts with an aryl glycidic ester to produce a racemic threo-amino ester.

    Resolution: The ester group is hydrolyzed, and the resultant amino acid is resolved using D-(4-hydroxyphenyl)glycine methyl ester.

    Cyclization: The amino acid enantiomer is cyclized to form a lactam by heating in xylene with azeotropic removal of water.

    N-Alkylation: The benzothiazepinone undergoes N-alkylation with 2-(dimethylamino)ethyl chloride.

    Esterification: The secondary alcohol is esterified with acetic anhydride, and the final compound is isolated as the maleate salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction times to achieve the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzothiazepine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethyl side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the benzothiazepine ring.

    Substitution: Substituted derivatives with modified side chains.

Scientific Research Applications

Mechanism of Action

(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate exerts its effects by selectively inhibiting calcium channels, which play a crucial role in various physiological processes. By blocking these channels, this compound reduces calcium influx into cells, leading to decreased platelet aggregation and improved blood flow. The compound also has a unique action on limb blood flow, selectively suppressing sympathetic nerve activity without significantly affecting arterial pressure .

Comparison with Similar Compounds

(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate is structurally similar to other 1,5-benzothiazepine derivatives, such as diltiazem. it has unique properties that distinguish it from these compounds:

These comparisons highlight the unique combination of calcium channel antagonism and antithrombotic effects of this compound, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

150591-06-3

Molecular Formula

C27H32N2O7S

Molecular Weight

528.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

InChI

InChI=1S/C23H28N2O3S.C4H4O4/c1-15-6-9-18(10-7-15)22-21(28-17(3)26)23(27)25(13-12-24(4)5)19-11-8-16(2)14-20(19)29-22;5-3(6)1-2-4(7)8/h6-11,14,21-22H,12-13H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KILCEIIRMKHOSB-BTJKTKAUSA-N

SMILES

CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TA993 maleate, TA993, TA-993, TA 993

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Reactant of Route 2
(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Reactant of Route 3
(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Reactant of Route 4
Reactant of Route 4
(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Reactant of Route 5
Reactant of Route 5
(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Reactant of Route 6
Reactant of Route 6
(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.